molecular formula C15H14ClN3O2 B4244864 N-(5-chloropyridin-2-yl)-4-(propanoylamino)benzamide

N-(5-chloropyridin-2-yl)-4-(propanoylamino)benzamide

Cat. No.: B4244864
M. Wt: 303.74 g/mol
InChI Key: JSDLQEQUIATRDY-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-4-(propanoylamino)benzamide: is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 5-position and a propionylamino group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloropyridin-2-yl)-4-(propanoylamino)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-pyridinecarboxylic acid and 4-aminobenzamide.

    Formation of Propionylamino Group: The 4-aminobenzamide is reacted with propionyl chloride in the presence of a base such as triethylamine to form 4-(propionylamino)benzamide.

    Coupling Reaction: The 5-chloro-2-pyridinecarboxylic acid is then coupled with 4-(propionylamino)benzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(5-chloropyridin-2-yl)-4-(propanoylamino)benzamide can undergo oxidation reactions, particularly at the propionylamino group, leading to the formation of corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives, especially at the carbonyl group of the propionylamino moiety.

    Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-4-(propanoylamino)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-4-(propanoylamino)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. Detailed studies are required to elucidate the precise molecular interactions and effects.

Comparison with Similar Compounds

  • N-(5-chloro-2-pyridinyl)-N’-phenylurea
  • N-(5-chloro-2-pyridinyl)cyclobutanecarboxamide
  • 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide

Comparison:

  • N-(5-chloro-2-pyridinyl)-N’-phenylurea: Similar in structure but contains a phenylurea moiety instead of a benzamide group, leading to different pharmacological properties.
  • N-(5-chloro-2-pyridinyl)cyclobutanecarboxamide: Contains a cyclobutanecarboxamide group, which may affect its chemical reactivity and biological activity.
  • 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide: Contains an amino and methoxy group, which can influence its interaction with biological targets and its chemical behavior.

N-(5-chloropyridin-2-yl)-4-(propanoylamino)benzamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-4-(propanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2/c1-2-14(20)18-12-6-3-10(4-7-12)15(21)19-13-8-5-11(16)9-17-13/h3-9H,2H2,1H3,(H,18,20)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDLQEQUIATRDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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